1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- 1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 50341-70-3
VCID: VC19631880
InChI: InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3
SMILES:
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol

1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-

CAS No.: 50341-70-3

Cat. No.: VC19631880

Molecular Formula: C15H20N2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- - 50341-70-3

Specification

CAS No. 50341-70-3
Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
IUPAC Name N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3
Standard InChI Key RWJJKNPSJCNSQR-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNCC1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine, reflects its branched architecture:

  • A naphthalen-1-ylmethyl group attached to the primary amine of an ethylenediamine chain.

  • Two methyl groups substituents on the terminal nitrogen atom.

Key identifiers include:

PropertyValue
CAS No.50341-70-3
Molecular FormulaC₁₅H₂₀N₂
Molecular Weight228.33 g/mol
InChI KeyRWJJKNPSJCNSQR-UHFFFAOYSA-N
Canonical SMILESCN(C)CCNCC1=CC=CC2=CC=CC=C21

The naphthalene moiety introduces aromaticity and planar rigidity, potentially enhancing binding affinity in coordination complexes or supramolecular systems .

Synthesis and Reaction Pathways

Historical Context in Diamine Synthesis

The patent US6242651B1 outlines methods for synthesizing N,N′-dialkylalkanediamines via alkylation of ethylenediamine derivatives . Although this patent focuses on N,N′-dimethyl-1,2-ethanediamine, its principles apply to analogous compounds:

  • Reaction Mechanism: Dihaloalkanes (e.g., 1,2-dichloroethane) react with alkylamines under controlled conditions to form dialkylated products.

  • Byproduct Mitigation: Optimizing temperature (110–120°C), residence time (6–20 minutes), and stoichiometry minimizes cyclic byproducts like N,N′-dimethylpiperazine (2.0–2.7%) and triamines (4.2–5.8%) .

Proposed Synthesis Route for Target Compound

Adapting these methods, a plausible synthesis for 1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- involves:

  • Alkylation of Ethylenediamine:

    • React 1-naphthalenemethyl chloride with ethylenediamine to form N-(1-naphthalenylmethyl)ethane-1,2-diamine.

  • Dimethylation:

    • Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to dimethylate the terminal amine.

Critical Parameters:

  • Temperature: 80–100°C to balance reaction rate and selectivity.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

  • Purification: Column chromatography or recrystallization to isolate the product from unreacted starting materials .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be soluble in chloroform, dichloromethane, and dimethyl sulfoxide due to hydrophobic naphthalene and polar amine groups. Limited solubility in water.

  • Stability: Tertiary amines are generally stable under inert atmospheres but may oxidize in the presence of strong oxidizing agents.

Acid-Base Behavior

The pKa values of the amine groups dictate reactivity:

  • Primary amine (N-H): pKa ≈ 10–11 (protonation in acidic media).

  • Tertiary amine (N-CH₃): pKa ≈ 9–10, less basic due to alkyl substitution.

Future Research Directions

  • Stereochemical Studies: Investigate chiral resolution for asymmetric catalysis.

  • Biological Screening: Evaluate antimicrobial or anticancer activity.

  • Thermal Analysis: Characterize decomposition pathways via TGA/DSC .

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